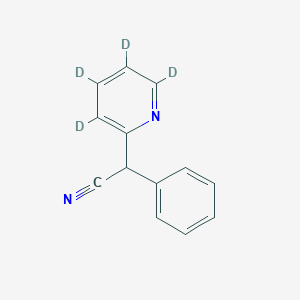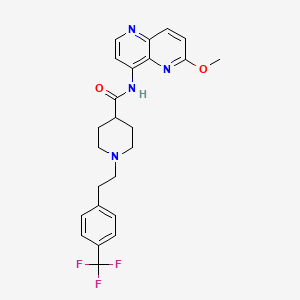
DNA gyrase inhibitor 844-TFM
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
844-TFM is a novel bacterial topoisomerase inhibitor, specifically targeting DNA gyrase. It exhibits bactericidal properties against Mycobacterium abscessus, a nontuberculous mycobacterium known for its multidrug resistance .
Vorbereitungsmethoden
844-TFM is synthesized by substituting the chlorine in position 4 of the phenyl moiety of the parent compound 844 with a trifluoromethyl group. This modification enhances its potency by approximately eight-fold . The synthetic route involves standard organic synthesis techniques, including substitution reactions under controlled conditions .
Analyse Chemischer Reaktionen
844-TFM primarily undergoes substitution reactions during its synthesis. The trifluoromethyl group is introduced to the phenyl ring, replacing the chlorine atom. This reaction is typically carried out under mild conditions to ensure the integrity of the compound . The major product formed is the 844-TFM compound itself, which retains the bactericidal properties of its parent compound .
Wissenschaftliche Forschungsanwendungen
844-TFM has significant applications in scientific research, particularly in the fields of microbiology and medicinal chemistry. It is used as a potent inhibitor of DNA gyrase, making it a valuable tool in studying bacterial DNA replication and transcription . Its bactericidal properties against Mycobacterium abscessus make it a promising candidate for developing new treatments for infections caused by this pathogen .
Wirkmechanismus
844-TFM exerts its effects by inhibiting DNA gyrase, an essential enzyme for bacterial DNA replication. It binds to the DNA gyrase complex, preventing the supercoiling of DNA, which is crucial for replication and transcription . This inhibition leads to DNA damage and ultimately bacterial cell death . The molecular targets of 844-TFM are the gyrA and gyrB subunits of DNA gyrase .
Vergleich Mit ähnlichen Verbindungen
844-TFM is compared with its parent compound 844 and other DNA gyrase inhibitors like fluoroquinolones and benzimidazoles. Unlike fluoroquinolones, 844-TFM shows limited cross-resistance, making it a unique and valuable addition to the arsenal of DNA gyrase inhibitors . Similar compounds include fluoroquinolones, which also target DNA gyrase but have different resistance profiles and mechanisms of action .
Eigenschaften
Molekularformel |
C24H25F3N4O2 |
|---|---|
Molekulargewicht |
458.5 g/mol |
IUPAC-Name |
N-(6-methoxy-1,5-naphthyridin-4-yl)-1-[2-[4-(trifluoromethyl)phenyl]ethyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C24H25F3N4O2/c1-33-21-7-6-19-22(30-21)20(8-12-28-19)29-23(32)17-10-14-31(15-11-17)13-9-16-2-4-18(5-3-16)24(25,26)27/h2-8,12,17H,9-11,13-15H2,1H3,(H,28,29,32) |
InChI-Schlüssel |
FGRSEAPAGQKQBO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC2=C(C=CN=C2C=C1)NC(=O)C3CCN(CC3)CCC4=CC=C(C=C4)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


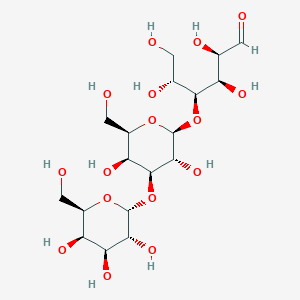
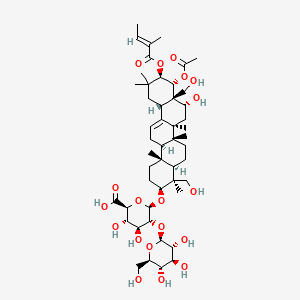
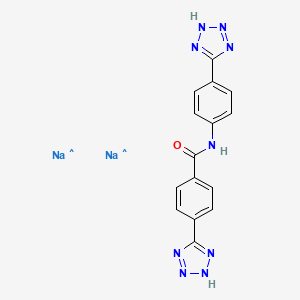
![ethyl 5-[(4-sulfamoylbenzoyl)amino]-1,3,4-thiadiazole-2-carboxylate](/img/structure/B12409065.png)
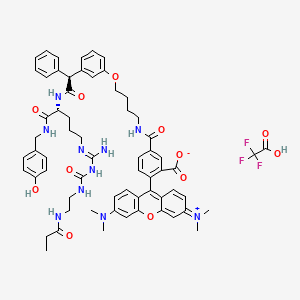

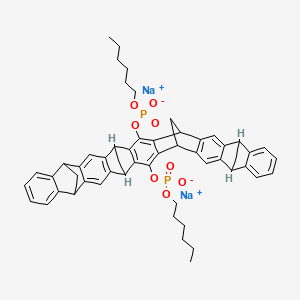
![[(3R)-1-(4-pentan-3-ylsulfonylphenyl)sulfonylpiperidin-3-yl]-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)piperazin-1-yl]methanone](/img/structure/B12409083.png)
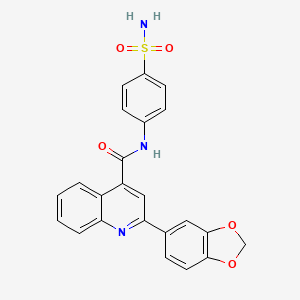
![9-[(2S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12409088.png)

![6-amino-9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-2-one](/img/structure/B12409109.png)

